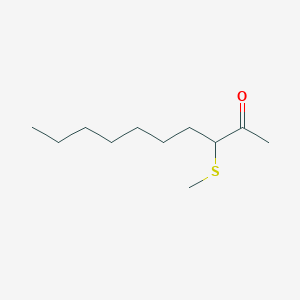![molecular formula C12H19O5P B14379083 Phosphonic acid, [1-(2-furanyl)-3-oxobutyl]-, diethyl ester CAS No. 89901-52-0](/img/structure/B14379083.png)
Phosphonic acid, [1-(2-furanyl)-3-oxobutyl]-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, [1-(2-furanyl)-3-oxobutyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid ester group. This compound contains a furan ring, a ketone group, and a diethyl ester moiety, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [1-(2-furanyl)-3-oxobutyl]-, diethyl ester typically involves the Michaelis-Arbuzov reaction. This reaction involves the conversion of a trialkyl phosphite to a phosphonate ester using an alkyl halide. For example, the reaction of trimethyl phosphite with an appropriate alkyl halide under controlled conditions can yield the desired phosphonate ester .
Industrial Production Methods
Industrial production of phosphonic acid esters often employs large-scale Michaelis-Arbuzov reactions. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yields and purity of the final product. The reaction is typically carried out in a solvent such as toluene or xylene, and the product is purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, [1-(2-furanyl)-3-oxobutyl]-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphonic acid esters.
Applications De Recherche Scientifique
Phosphonic acid, [1-(2-furanyl)-3-oxobutyl]-, diethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as a bioisostere for phosphate groups in biochemical studies.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for enzymes that interact with phosphate groups.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of phosphonic acid, [1-(2-furanyl)-3-oxobutyl]-, diethyl ester involves its interaction with molecular targets that recognize phosphate or phosphonate groups. The compound can act as a mimic of natural phosphate groups, allowing it to inhibit enzymes or interact with proteins that bind to phosphate-containing molecules. This property makes it useful in designing enzyme inhibitors and studying phosphate-related biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl methylphosphonate: Another phosphonate ester with similar chemical properties.
Glyphosate: A widely used herbicide that contains a phosphonate group.
Ethephon: A plant growth regulator with a phosphonic acid moiety.
Uniqueness
Phosphonic acid, [1-(2-furanyl)-3-oxobutyl]-, diethyl ester is unique due to its combination of a furan ring, a ketone group, and a diethyl ester moiety.
Propriétés
Numéro CAS |
89901-52-0 |
|---|---|
Formule moléculaire |
C12H19O5P |
Poids moléculaire |
274.25 g/mol |
Nom IUPAC |
4-diethoxyphosphoryl-4-(furan-2-yl)butan-2-one |
InChI |
InChI=1S/C12H19O5P/c1-4-16-18(14,17-5-2)12(9-10(3)13)11-7-6-8-15-11/h6-8,12H,4-5,9H2,1-3H3 |
Clé InChI |
DXJZKDZLNVZSCN-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(CC(=O)C)C1=CC=CO1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


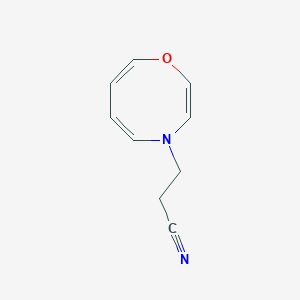


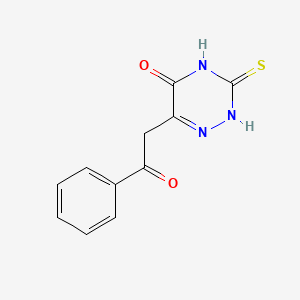
![2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14379028.png)

![4-(4-Methoxyphenyl)-3-phenyl-5H-indeno[1,2-B]pyridine](/img/structure/B14379039.png)

![{[[1,1'-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium](/img/structure/B14379043.png)
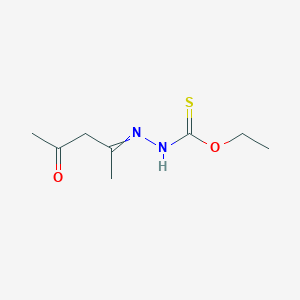
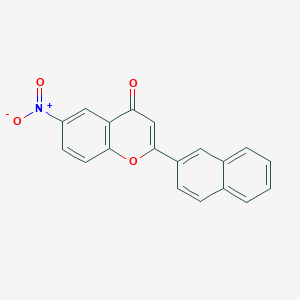
![4-Butyl-7-ethyl-4,7-dihydro-1H-pyrimido[5,4-c]carbazole](/img/structure/B14379067.png)
![1,1'-[Methylenebis(3-ethoxy-4,1-phenylene)]dipyrrolidine](/img/structure/B14379072.png)
